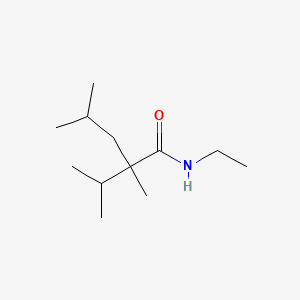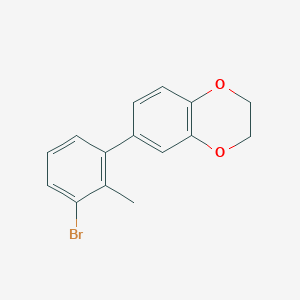
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further fused with a dihydrobenzodioxin moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methylbenzoic acid.
Reduction: The 3-bromo-2-methylbenzoic acid is reduced to 3-bromo-2-methylbenzyl alcohol using a reducing agent such as lithium aluminum hydride.
Cyclization: The 3-bromo-2-methylbenzyl alcohol is then subjected to cyclization with catechol in the presence of a suitable catalyst to form the dihydrobenzodioxin ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The dihydrobenzodioxin ring can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Oxidation: Oxidizing agents such as Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzodioxin derivatives.
科学的研究の応用
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methylphenylboronic acid
- 3-Bromo-2-methylbenzyl alcohol
- 2,3-Dihydro-1,4-benzodioxin derivatives
Uniqueness
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is unique due to its specific substitution pattern and the presence of the dihydrobenzodioxin ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C15H13BrO2 |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
6-(3-bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H13BrO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8H2,1H3 |
InChIキー |
CSZWXZJVXBXPMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Br)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


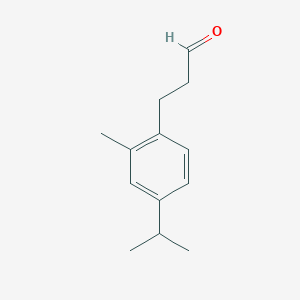
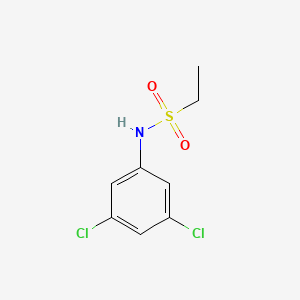
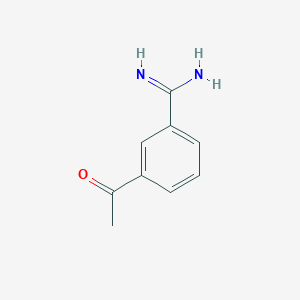
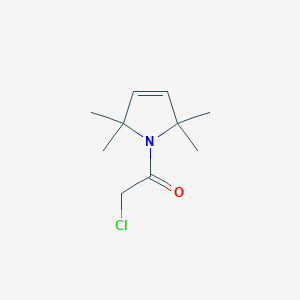
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
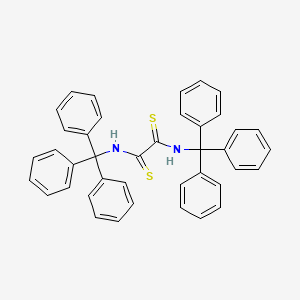

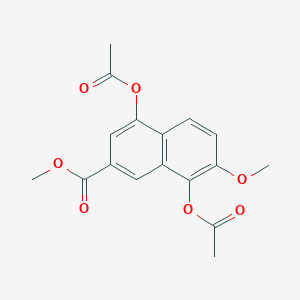
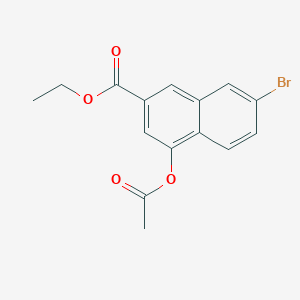

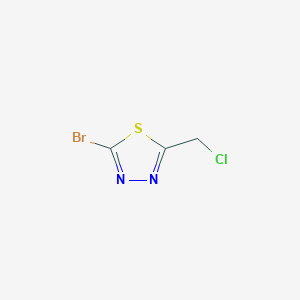
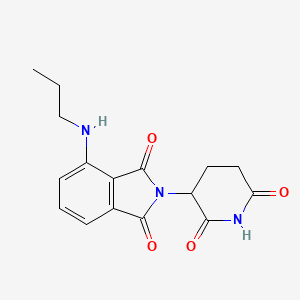
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
